molecular formula C4H10NaO6S2 B048027 1,4-Butanedisulfonic Acid Disodium Salt CAS No. 36589-61-4

1,4-Butanedisulfonic Acid Disodium Salt

Cat. No.: B048027
CAS No.: 36589-61-4
M. Wt: 241.2 g/mol
InChI Key: BANLSWYBYSATCV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium butane-1,4-disulfonate, also known as 1,4-Butanedisulfonic acid disodium salt, is a compound that primarily targets the liver . It is used in the treatment of liver disorders, particularly those associated with chronic viral hepatitis .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It donates a one-carbon methyl group in a process called transmethylation, which is crucial for various biochemical reactions in the body .

Biochemical Pathways

Sodium butane-1,4-disulfonate is involved in important biochemical pathways such as methylation, transsulfuration, and aminopropylation . In methylation, it donates a methyl group for the synthesis of cell membrane phospholipids, neurotransmitters, nucleic acids, proteins, and hormones . In transsulfuration, it acts as a precursor of cysteine, taurine, and glutathione, which are essential for cellular growth, repair, and detoxification .

Pharmacokinetics

Given its solubility in water , it is likely to have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has been shown to reduce serum bilirubin levels and improve symptoms of fatigue and general discomfort in patients with chronic viral hepatitis . It also reduces serum transaminases and alkaline phosphatase levels, indicating improved liver function .

Action Environment

The action of Sodium butane-1,4-disulfonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . It is recommended to store the compound in an inert atmosphere at room temperature . Furthermore, it is sensitive to moisture and should be handled carefully to avoid contact with skin and eyes .

Safety and Hazards

1,4-Butanedisulfonic acid, disodium salt may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanedisulfonic acid, disodium salt can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with sodium sulfite in a solvent. The mixture is then crystallized, filtered, and dried to form the final product . Another method involves the reaction of sulfuric acid with 1,4-butanediol to produce 1,4-butanedisulfonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of 1,4-butanedisulfonic acid, disodium salt often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as mixing, filtration, concentration, and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedisulfonic acid, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, and substituted butane compounds .

Comparison with Similar Compounds

1,4-Butanedisulfonic acid, disodium salt can be compared with other similar compounds such as:

  • Sodium diphenylamine-4-sulfonate
  • Succimer
  • Dihydroergotoxine mesylate
  • Ethylenediaminetetraacetic acid disodium salt
  • Disodium edetate dihydrate
  • Sodium monofluorophosphate
  • Diethyl succinosuccinate

These compounds share similar functional groups but differ in their specific applications and chemical properties. For example, ethylenediaminetetraacetic acid disodium salt is widely used as a chelating agent, while sodium diphenylamine-4-sulfonate is used as an indicator in redox titrations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,4-Butanedisulfonic acid, disodium salt can be achieved through the sulfonation of 1,4-butane diol.", "Starting Materials": [ "1,4-butane diol", "sulfur trioxide", "sodium hydroxide", "water" ], "Reaction": [ "1. Dissolve 1,4-butane diol in water.", "2. Slowly add sulfur trioxide to the solution with constant stirring.", "3. Maintain the temperature of the reaction mixture below 50°C.", "4. After the addition of sulfur trioxide, continue stirring the mixture for 30 minutes.", "5. Add sodium hydroxide to the reaction mixture until the pH reaches 7-8.", "6. Filter the mixture to remove any solids.", "7. Concentrate the filtrate under reduced pressure to obtain the crude product.", "8. Dissolve the crude product in water and adjust the pH to 7-8 with sodium hydroxide.", "9. Filter the solution to remove any solids.", "10. Concentrate the filtrate under reduced pressure to obtain the final product, 1,4-Butanedisulfonic acid, disodium salt." ] }

CAS No.

36589-61-4

Molecular Formula

C4H10NaO6S2

Molecular Weight

241.2 g/mol

IUPAC Name

disodium;butane-1,4-disulfonate

InChI

InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);

InChI Key

BANLSWYBYSATCV-UHFFFAOYSA-N

SMILES

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na]

36589-61-4

Synonyms

1,4-Butanedisulfonic Acid Sodium Salt (1:2);  Disodium Butane-1,4-disulfonate;  1,4-Butanedisulfonic Acid Disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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